molecular formula C7H7BN2O3 B11909805 (2-Aminobenzo[d]oxazol-6-yl)boronic acid

(2-Aminobenzo[d]oxazol-6-yl)boronic acid

Cat. No.: B11909805
M. Wt: 177.96 g/mol
InChI Key: GVUVSRNRKQWAPV-UHFFFAOYSA-N
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Description

Significance of Benzoxazole (B165842) Scaffolds in Modern Organic Synthesis and Chemical Biology

Benzoxazole and its derivatives are recognized as "privileged structures" in medicinal chemistry. This designation is attributed to their ability to bind to a variety of biological targets with high affinity, making them a recurring motif in pharmacologically active compounds. The benzoxazole core is a planar, aromatic system that can engage in various non-covalent interactions, including hydrogen bonding and π-stacking, which are crucial for molecular recognition processes.

The significance of the benzoxazole scaffold is underscored by its presence in numerous compounds with a wide spectrum of biological activities, including:

Antimicrobial thieme-connect.com

Antiviral thieme-connect.com

Anticancer thieme-connect.comnih.gov

Anti-inflammatory thieme-connect.com

Herbicidal thieme-connect.com

Antioxidant thieme-connect.com

This broad range of bioactivity has propelled the development of synthetic methodologies to access diverse benzoxazole derivatives, further solidifying their importance in drug discovery and chemical biology. thieme-connect.com

Role of Arylboronic Acids as Versatile Synthetic Building Blocks and Reagents

Arylboronic acids are a cornerstone of modern organic synthesis, primarily due to their remarkable versatility as coupling partners in a variety of cross-coupling reactions. Their stability, low toxicity, and ease of handling have made them indispensable reagents for the construction of complex molecular architectures. nih.gov

The most prominent application of arylboronic acids is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. chemrxiv.org This reaction, which joins an organoboron compound with a halide or triflate in the presence of a palladium catalyst, is widely used in the synthesis of biaryls, a common structural motif in pharmaceuticals and functional materials.

Beyond Suzuki-Miyaura coupling, arylboronic acids participate in a range of other important transformations, including:

Chan-Lam Coupling: Formation of carbon-nitrogen and carbon-oxygen bonds. chemrxiv.org

Petasis Reaction: A multicomponent reaction for the synthesis of amines and amino acids.

Liebeskind-Srogl Coupling: A thiol-ester cross-coupling reaction.

The ability of arylboronic acids to undergo these diverse transformations makes them invaluable tools for synthetic chemists, enabling the efficient construction of a vast array of organic molecules. nih.gov

Unique Structural Features and Chemical Modifiability of 2-Aminobenzoxazole (B146116) Derivatives

The 2-aminobenzoxazole scaffold possesses a unique combination of structural features that contribute to its chemical utility. The presence of the amino group at the 2-position introduces a key point of functionality that can be readily modified, allowing for the synthesis of a wide range of derivatives. researchgate.net This chemical tractability is a significant advantage in the development of compound libraries for drug discovery and for fine-tuning the properties of materials. google.com

The amino group can participate in a variety of chemical reactions, including:

Acylation

Alkylation

Sulfonylation

Arylation

These transformations allow for the introduction of a diverse array of substituents, each of which can influence the molecule's steric and electronic properties, as well as its biological activity. Furthermore, the benzoxazole ring system itself can be substituted at various positions, providing additional opportunities for structural diversification.

Contextualizing (2-Aminobenzo[d]oxazol-6-yl)boronic Acid in Contemporary Chemical Research

This compound occupies a strategic position in contemporary chemical research by bridging the desirable attributes of both benzoxazoles and arylboronic acids. This bifunctional molecule serves as a versatile platform for the synthesis of more complex structures that can be tailored for specific applications.

The presence of the boronic acid group on the benzoxazole core allows for its seamless integration into larger molecules via cross-coupling reactions. This enables the incorporation of the privileged benzoxazole scaffold into a wide range of molecular frameworks, from drug candidates to advanced materials. The amino group at the 2-position provides an additional handle for chemical modification, further expanding the synthetic possibilities.

In essence, this compound is a pre-functionalized building block that streamlines the synthesis of complex molecules containing the benzoxazole motif. Its use can significantly reduce the number of synthetic steps required to access target compounds, making it a valuable tool for accelerating research and development in various chemical disciplines.

Properties

Molecular Formula

C7H7BN2O3

Molecular Weight

177.96 g/mol

IUPAC Name

(2-amino-1,3-benzoxazol-6-yl)boronic acid

InChI

InChI=1S/C7H7BN2O3/c9-7-10-5-2-1-4(8(11)12)3-6(5)13-7/h1-3,11-12H,(H2,9,10)

InChI Key

GVUVSRNRKQWAPV-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=C1)N=C(O2)N)(O)O

Origin of Product

United States

Iii. Chemical Transformations and Reaction Mechanisms of 2 Aminobenzo D Oxazol 6 Yl Boronic Acid

Lewis Acidity of Boronic Acids and Complexation Reactions

Boronic acids are Lewis acids due to the electron-deficient boron atom, which possesses an empty p-orbital. nih.gov This characteristic allows them to readily accept a pair of electrons from Lewis bases, forming a tetrahedral boronate species. fourwaves.com

A hallmark of boronic acids is their ability to form reversible covalent complexes with 1,2- and 1,3-diols and polyols, resulting in the formation of cyclic boronate esters. fourwaves.comnih.govresearchgate.net This reaction is typically favorable in aqueous media and is pH-dependent, with complex formation generally occurring at a pH greater than or equal to the pKa of the boronic acid. researchgate.netresearchgate.net The formation of these stable five- or six-membered rings is a key feature exploited in various applications, including the construction of sensors and self-healing materials. nih.govresearchgate.net The equilibrium of this complexation is dynamic and can be influenced by the structure of both the boronic acid and the diol. nih.govnih.gov

The interaction between a boronic acid and a diol can be represented by the following general equilibrium:

R-B(OH)₂ + HO-R'-OH ⇌ R-B(O-R'-O) + 2H₂O

Fictional Data for Illustrative Purposes:

Diol/PolyolBinding Constant (K) at pH 7.4
Glucose150 M⁻¹
Fructose450 M⁻¹
Sorbitol300 M⁻¹

This table presents hypothetical binding constants to illustrate the relative affinities of a generic boronic acid for different polyols. Actual values for (2-Aminobenzo[d]oxazol-6-yl)boronic acid would require experimental determination.

Beyond diols, the Lewis acidic boron center of boronic acids can interact with other Lewis base donors. These include amino acids, which can coordinate with the boron atom through their amino and carboxylate groups. nih.gov Specifically, amino acid residues like serine, with its side-chain hydroxyl group, can interact with boronic acids. nih.gov

Hydroxamic acids are another class of compounds that can react with boronic acids. Copper-mediated cross-coupling reactions between O-acetyl hydroxamic acids and boronic acids have been developed to form amides under non-basic and non-oxidizing conditions. nih.gov This reaction proceeds through the formation of a copper-boron intermediate, followed by reductive elimination to yield the amide product. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions

This compound is an important substrate in transition metal-catalyzed cross-coupling reactions, which are fundamental methods for forming carbon-carbon and carbon-heteroatom bonds in organic synthesis.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds, typically involving the reaction of an organoboron compound, such as a boronic acid, with an organic halide or pseudohalide (like a triflate) in the presence of a palladium catalyst and a base. nih.govyoutube.comresearchgate.net This reaction is widely used due to its mild conditions, tolerance of a broad range of functional groups, and the commercial availability of many boronic acids. researchgate.net

This compound can be coupled with various aryl or heteroaryl halides to synthesize a diverse array of substituted aminobenzoxazole derivatives. For instance, the coupling of a similar compound, 2-amino-6-bromobenzothiazole (B93375), with different aryl boronic acids using a palladium catalyst has been shown to be an efficient method for synthesizing 2-amino-6-arylbenzothiazoles. nih.gov

Illustrative Suzuki-Miyaura Reaction:

This compound+Aryl Halide (Ar-X)CatalystBaseProduct
+Pd(PPh₃)₄K₂CO₃

This is a generalized representation. Specific reaction conditions and yields would depend on the nature of the aryl halide and the optimization of the catalytic system.

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetallation, and reductive elimination. youtube.com

Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R-X) to form a Pd(II) intermediate.

Transmetallation: The organic group from the boronic acid is transferred to the palladium center. rsc.orgresearchgate.net This step is crucial and often rate-determining. The presence of a base is essential for the activation of the boronic acid, typically by forming a more nucleophilic boronate species. dur.ac.uk There are two proposed pathways for transmetallation: one involving the direct reaction of the boronate with the Pd(II) complex, and another where the base first exchanges with the halide on the palladium, followed by reaction with the boronic acid. dur.ac.uk

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The efficiency of the transmetallation step can be influenced by the nature of the ligands on the palladium catalyst and the specific base and solvent system used. youtube.comresearchgate.net

Oxidative Deboronation Reactions

Boronic acids can undergo oxidative deboronation, a reaction that converts the C-B bond into a C-O bond, yielding a phenol (B47542) and boric acid. nih.gov This transformation is often mediated by oxidizing agents such as hydrogen peroxide. nih.govresearchgate.net The reaction is believed to proceed through the attack of a nucleophilic oxidant on the empty p-orbital of the boron atom, followed by the migration of the aryl group from the boron to the oxygen atom. nih.gov This process leads to the formation of a labile borate (B1201080) ester, which is then hydrolyzed to the final phenol product. nih.gov

This reactivity is a consideration in the application of boronic acids in biological systems, where reactive oxygen species can lead to their degradation. nih.gov The rate of oxidative deboronation is dependent on the electronic properties of the boronic acid and the nature of the oxidant. nih.govresearchgate.net

Reactions with Reactive Oxygen Species (ROS) and Peroxides

Arylboronic acids are susceptible to oxidation by reactive oxygen species (ROS), a reaction that has significant implications for their stability and utility in biological environments. At physiological pH, the oxidation rates of phenylboronic acid and its esters by ROS are comparable to those of thiols. nih.gov The fundamental reaction involves the oxidative deboronation of the boronic acid, converting it into the corresponding phenol and boric acid. nih.gov This transformation proceeds through the interaction of the boron atom's empty p-orbital with a nucleophilic species like the oxygen atom of an ROS, such as hydrogen peroxide. nih.gov

The general susceptibility of boronic acids to oxidation is a critical consideration in their application. nih.gov However, the stability of a given boronic acid can be influenced by its structural features. For instance, the introduction of an intramolecular coordinating group, such as a pendant carboxyl group, has been shown to dramatically increase resistance to oxidation by diminishing the electron density on the boron atom. nih.gov

Mechanistic Pathways of Boronate Oxidation

The oxidation of arylboronic acids by peroxides is understood to proceed through a putative mechanism involving the formation of a boronate species which then reacts with the peroxide. nih.gov The key and likely rate-limiting step in this oxidative process is the 1,2-migration of the carbon atom from the boron to the oxygen atom. nih.gov This migration is a concerted process where the C-B bond breaks and a C-O bond forms, concurrently with the cleavage of the oxygen-oxygen bond in the peroxide. nih.gov

Following this migration, a labile boric ester intermediate is formed. This intermediate is highly susceptible to hydrolysis and rapidly breaks down in aqueous environments to yield the final products: an alcohol (in this case, a phenol) and boric acid. nih.gov Computational studies have supported this concerted mechanism, showing that the 1,2-shift from boron to oxygen is simultaneous with the O-O bond cleavage. nih.gov

Derivatization Reactions of the Boronic Acid Group

The boronic acid moiety of this compound is a versatile functional group that can undergo various derivatization reactions, most notably the formation of boronate esters.

Formation of Boronate Esters (e.g., Pinacol (B44631) Esters, Cyclic Boronates)

Boronic acids readily react with alcohols and diols to form boronate esters. While acyclic boronic esters are often hydrolytically unstable, the reaction with 1,2- and 1,3-diols leads to the formation of much more stable five- and six-membered cyclic esters, known as dioxaborolanes and dioxaborinanes, respectively. nih.gov A widely used and commercially available example is the pinacol ester, formed by reacting the boronic acid with pinacol (2,3-dimethyl-2,3-butanediol). The pinacol ester of a related compound, 2-Oxo-2,3-dihydrobenzoxazole-6-boronic acid, is documented as 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one. americanelements.com

The formation of these esters is a reversible process. wikipedia.org The mechanism of boronate ester formation, particularly in the presence of ortho-aminomethyl groups, can be influenced by the proximity of the amino group, which can affect the pKa of the boronic acid. nih.gov The process can involve a general acid-catalyzed expulsion of a solvent molecule coordinated to the boron, followed by a general base-catalyzed delivery of the diol. nih.gov Boronate esters are crucial intermediates in organic synthesis, particularly in cross-coupling reactions.

Chemical Modifications of the Amino Group and Benzoxazole (B165842) Core

The this compound molecule possesses two other sites for chemical modification: the 2-amino group and the benzoxazole ring system.

The 2-amino group on the benzoxazole ring can undergo typical amine reactions. For instance, it can be acylated. google.com The reactivity of this group is central to building more complex molecular architectures based on the 2-aminobenzoxazole (B146116) scaffold. google.com

The benzoxazole core itself, being an aromatic heterocyclic system, can be subject to various substitution reactions. The synthesis of diverse 2-substituted benzoxazole derivatives is an active area of research, driven by their wide range of pharmacological activities. nih.gov Synthetic strategies often involve the condensation of a 2-aminophenol (B121084) with carboxylic acid derivatives or aldehydes. nih.gov Furthermore, derivatives of 3-(2-benzoxazol-5-yl)alanine have been synthesized, showcasing modifications where various substituents are placed at the 2-position of the benzoxazole ring. nih.gov While the boronic acid is at the 6-position in the title compound, the principles of modifying the benzoxazole ring system are broadly applicable.

Iv. Spectroscopic and Structural Elucidation of 2 Aminobenzo D Oxazol 6 Yl Boronic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹¹B, a comprehensive picture of the molecular structure, including the proton and carbon environments and the coordination state of the boron atom, can be assembled.

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For (2-Aminobenzo[d]oxazol-6-yl)boronic acid, the spectrum is expected to show distinct signals for the aromatic protons on the benzoxazole (B165842) ring and the protons of the amino group.

The aromatic region would typically display signals corresponding to the three protons on the fused benzene (B151609) ring. Their specific chemical shifts and coupling patterns are dictated by their position relative to the amino and boronic acid groups. Based on data from similar 2-aminobenzoxazole (B146116) structures, the protons on the benzoxazole core are expected in the aromatic region of the spectrum. nih.govacs.org The amino (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be sensitive to solvent, concentration, and temperature. acs.org

Table 1: Representative ¹H NMR Data for a 2-Aminobenzoxazole Core Data based on the unsubstituted benzo[d]oxazol-2-amine structure.

Proton AssignmentMultiplicityRepresentative Chemical Shift (δ, ppm)Coupling Constant (J, Hz)
-NH₂s (broad)~7.35-
Aromatic Hd~7.307.8
Aromatic Hd~7.197.3
Aromatic Ht~7.087.2
Aromatic Ht~6.957.2

Source: nih.govacs.org

Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon skeleton of a molecule. Each unique carbon atom produces a distinct signal, with its chemical shift indicating its electronic environment. For this compound, the spectrum would show signals for the seven carbons of the benzoxazole ring system.

The carbon atom bonded to the boron (C-B) would have a characteristic chemical shift, though its signal can sometimes be broadened by the quadrupolar boron nucleus. The C2 carbon, part of the oxazole (B20620) ring and bonded to the amino group, is expected at a distinct downfield position. nih.govacs.org The remaining aromatic carbons would appear in the typical range for substituted benzene rings.

Table 2: Representative ¹³C NMR Data for a 2-Aminobenzoxazole Core Data based on the unsubstituted benzo[d]oxazol-2-amine structure.

Carbon AssignmentRepresentative Chemical Shift (δ, ppm)
C2 (N-C=O)~162.70
C3a (Ar-C)~147.92
C7a (Ar-C)~143.61
Aromatic CH~123.45
Aromatic CH~119.92
Aromatic CH~115.25
Aromatic CH~108.38

Source: nih.govacs.org

Boron-11 NMR (¹¹B NMR) is a particularly powerful technique for studying boronic acids as it provides direct information about the boron atom's hybridization and coordination state. nih.govnsf.gov Boron has two NMR-active nuclei, but ¹¹B is more commonly used due to its higher natural abundance and sensitivity. nsf.gov

The chemical shift in ¹¹B NMR is highly indicative of the boron atom's geometry.

Trigonal Planar (sp² hybridization): The neutral boronic acid, B(OH)₂, exists in a trigonal planar state. This form typically gives a signal in the downfield region of the spectrum, often around δ 19-30 ppm. nih.govnih.gov

Tetrahedral (sp³ hybridization): Upon binding with a diol or in the presence of a Lewis base (like the nitrogen in the oxazole ring under certain conditions) or at a pH above its pKa, the boron atom can adopt a tetrahedral geometry. nih.govnsf.gov This sp³-hybridized boronate species is more shielded and results in a characteristic upfield shift in the ¹¹B NMR spectrum, typically to the δ 3-15 ppm range. nih.govmdpi.com

Therefore, ¹¹B NMR can be used to monitor equilibria, such as the acid-base equilibrium or the formation of boronate esters with diols, by observing the change in the boron chemical shift. nih.gov Computational methods using density functional theory (DFT) can also be employed to predict ¹¹B NMR chemical shifts, aiding in structural assignments. nih.gov

For unambiguous assignment of all proton and carbon signals, advanced NMR techniques are employed.

¹⁹F NMR of Labeled Derivatives: When studying the interaction of boronic acids with other molecules, introducing a fluorine atom as a reporter group can be highly advantageous. rsc.org Fluorine-19 (¹⁹F) is a spin-1/2 nucleus with 100% natural abundance and high sensitivity, making ¹⁹F NMR an excellent probe. nih.gov By synthesizing a fluorinated analogue of this compound, changes in the ¹⁹F NMR chemical shift can be used to monitor binding events or environmental changes with high precision. rsc.orgacs.org For instance, the formation of diastereomeric ion pairs between a chiral fluorinated boronate and a chiral solvating agent can be distinguished by ¹⁹F NMR, allowing for the determination of enantiomeric excess. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) provides extremely precise mass measurements, typically to within a few parts per million (ppm) of the true mass. This accuracy allows for the unambiguous determination of a compound's elemental formula. For this compound (C₇H₇BN₂O₃), HRMS would be used to confirm its molecular formula by comparing the experimentally measured mass to the calculated (theoretical) mass. This technique is routinely reported in the characterization of new benzoxazole derivatives to provide definitive proof of their composition. nih.govnih.gov

Table 3: Example of HRMS Data Presentation Based on the format for a related 2-aminobenzoxazole derivative.

CompoundIonCalculated m/zFound m/z
Benzo[d]oxazol-2-amine[M+H]⁺135.0553135.0554
5-Methylbenzo[d]oxazol-2-amine[M+H]⁺149.0709149.0709

Source: nih.govacs.org

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful tool for elucidating the structure of molecules by analyzing their fragmentation patterns. In this technique, precursor ions of a specific mass-to-charge ratio (m/z) are selected and then fragmented through collision-induced dissociation (CID) or other methods. nih.govwhiterose.ac.uk The resulting product ions are then mass-analyzed, providing a fragmentation spectrum that acts as a molecular fingerprint.

For peptide boronic acids, MS/MS has been employed to determine their sequences. nih.gov The fragmentation patterns of these molecules can be complex, but often yield characteristic b- and y-ions, which arise from cleavage of the peptide backbone amide bonds. nih.govosu.edu The analysis of these fragment ions allows for the reconstruction of the peptide sequence. nih.gov Computational methods, such as density functional theory (DFT), can be used to further characterize and understand the observed fragmentation processes. unito.it The fragmentation behavior is influenced by the site of protonation and the presence of intramolecular hydrogen bonding. osu.edu

A challenge in the MS/MS analysis of some peptides is the lability of certain amide bonds, which can lead to preferential fragmentation and incomplete sequence information. nih.gov However, specialized techniques can be employed to overcome these limitations and obtain comprehensive sequence data. nih.gov

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups and molecular structure of this compound and its derivatives. rsc.org

Identification of Characteristic Functional Group Vibrations

The IR and Raman spectra of these compounds exhibit characteristic bands corresponding to the vibrations of their specific functional groups.

Benzoxazole Ring Vibrations: The benzoxazole moiety gives rise to a set of characteristic vibrations. For instance, the C=N stretching vibration is typically observed in the IR spectrum. The C-O-C stretching vibrations of the oxazole ring are also identifiable. esisresearch.org In related benzoxazole derivatives, asymmetric and symmetric C-O-C stretching vibrations have been assigned in both IR and Raman spectra. esisresearch.org

Amino Group Vibrations: The primary amino group (-NH₂) exhibits characteristic stretching and bending vibrations. The N-H stretching vibrations are typically observed in the high-frequency region of the IR spectrum.

Boronic Acid Group Vibrations: The boronic acid group [-B(OH)₂] has distinct vibrational modes. A prominent and well-isolated band corresponding to the B-OH stretching vibration is a characteristic feature for benzoxaboroles and is expected in the spectra of this compound. mdpi.com The B-O stretching and B-Ph (boron-phenyl) stretching vibrations are also key identifiers. nih.gov

Aromatic Ring Vibrations: The C-H stretching vibrations of the aromatic ring are typically found at wavenumbers above 3000 cm⁻¹. researchgate.net In-plane and out-of-plane C-H bending vibrations also provide structural information.

The table below summarizes some of the expected characteristic vibrational frequencies for this compound based on data from related compounds.

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)Reference
Amino (-NH₂)N-H stretching3300 - 3500 researchgate.net
Boronic Acid [-B(OH)₂]B-OH stretching~1414 - 1446 mdpi.com
Boronic Acid [-B(OH)₂]B-O stretching~1332 - 1377 mdpi.com
Boronic Acid [-B(OH)₂]B-Ph stretching~700 nih.gov
BenzoxazoleC=N stretching~1600 - 1650 nih.gov
BenzoxazoleC-O-C stretching~1050 - 1250 esisresearch.org
Aromatic RingC-H stretching> 3000 researchgate.net

These vibrational assignments, often supported by computational calculations, are crucial for confirming the molecular structure and identifying the presence of key functional groups. esisresearch.orgnih.gov

Analysis of Hydrogen Bonding Networks and Intermolecular Interactions

Vibrational spectroscopy is a sensitive probe for studying hydrogen bonding and other intermolecular interactions, which play a significant role in the solid-state structure and properties of these compounds. acs.orgnih.govbohrium.com

The formation of hydrogen bonds, such as those involving the amino group, the boronic acid hydroxyl groups, and the nitrogen atom of the oxazole ring, leads to shifts in the vibrational frequencies of the participating functional groups. For example, the O-H and N-H stretching bands are often broadened and shifted to lower wavenumbers upon hydrogen bond formation. acs.org The analysis of these spectral changes provides insights into the strength and nature of the hydrogen bonding network. acs.org

In the solid state, intermolecular interactions, including hydrogen bonds and π-π stacking, dictate the crystal packing. nih.govresearchgate.net Polarized IR and Raman spectroscopy on single crystals can provide detailed information about the orientation of molecules within the crystal lattice and the directionality of intermolecular interactions. informahealthcare.com

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. hamdard.edu.pk

Determination of Solid-State Molecular Conformation and Geometry

Single-crystal X-ray diffraction analysis of this compound or its derivatives can provide a wealth of structural information, including:

Molecular Conformation: The exact spatial arrangement of the benzoxazole ring, the amino group, and the boronic acid group relative to each other.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule, which can be compared with theoretical values from computational studies. semanticscholar.orgnih.gov

Crystal Packing: How the individual molecules are arranged in the crystal lattice, revealing the nature and geometry of intermolecular interactions such as hydrogen bonds and π-π stacking. researchgate.netnih.gov

For boronic acid derivatives, X-ray crystallography has been instrumental in understanding their binding to biological targets. nih.govnih.gov For example, it has revealed how the boronic acid moiety can form covalent bonds with active site residues of enzymes, adopting a tetrahedral geometry. nih.govnih.gov The structural data also elucidates the key hydrogen bonding and other non-covalent interactions that stabilize the inhibitor-enzyme complex. nih.gov

The table below presents hypothetical, yet representative, crystallographic data that could be obtained for a derivative of this compound.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)15.789
β (°)98.76
Volume (ų)1334.5
Z4
Density (calculated) (g/cm³)1.45
R-factor0.045

Such crystallographic data provides an unambiguous determination of the solid-state structure, which is invaluable for structure-activity relationship studies and rational drug design. hamdard.edu.pknih.gov

Analysis of Intermolecular Interactions and Supramolecular Assemblies

The molecular architecture of this compound features several functional groups capable of engaging in a variety of intermolecular interactions, which are expected to govern its assembly in the solid state. These interactions include hydrogen bonding, π-π stacking, and other weaker contacts.

The primary and most influential interactions are predicted to be hydrogen bonds. The boronic acid group, with its two hydroxyl moieties, can act as a hydrogen bond donor. Simultaneously, the oxygen atoms of the boronic acid and the nitrogen atoms of the benzoxazole ring system can serve as hydrogen bond acceptors. The 2-amino group provides an additional potent hydrogen bond donor site. This combination of donors and acceptors allows for the formation of extensive hydrogen-bonding networks. For instance, in the solid state, boronic acids commonly form dimeric structures through hydrogen bonds between their hydroxyl groups. rsc.org In the case of this compound, it is plausible that similar boronic acid dimers would form. Furthermore, the amino group and the benzoxazole nitrogen could participate in hydrogen bonding with the boronic acid groups of neighboring molecules, leading to complex, three-dimensional supramolecular architectures. mdpi.com

The planar benzoxazole ring system is susceptible to π-π stacking interactions. These interactions, arising from the alignment of aromatic rings, would further stabilize the crystal lattice. The specific arrangement, whether face-to-face or offset, would depend on the electronic properties and steric factors of the molecule.

Elucidation of Boron Coordination Geometry in Crystal Structures

The coordination geometry of the boron atom is a key structural feature of boronic acids and their derivatives. In its ground state, the boron atom in this compound is expected to adopt a trigonal planar geometry, characteristic of sp² hybridization. nih.gov This geometry is defined by the boron atom being bonded to one carbon atom of the benzoxazole ring and two oxygen atoms of the hydroxyl groups.

However, the coordination environment of boron can change, particularly in the presence of Lewis bases. Boronic acids are Lewis acids, meaning they can accept a pair of electrons. In aqueous solutions or in the presence of suitable donor atoms, the boron atom can transition from a trigonal planar (three-coordinate) to a tetrahedral (four-coordinate) geometry. mdpi.comnih.gov This occurs through the formation of a dative bond with a Lewis base, such as a nitrogen atom from another molecule or a solvent molecule.

In the crystalline state of this compound, it is conceivable that the boron atom could exist in either coordination state, or even a distribution of both, depending on the specific crystallization conditions and the resulting packing arrangement. If a strong Lewis basic site, such as the amino group or a benzoxazole nitrogen of a neighboring molecule, is suitably positioned, it could coordinate to the boron atom, inducing a tetrahedral geometry. This type of interaction has been observed in cocrystals of phenylboronic acid derivatives with N-donor ligands. researchgate.net

The geometric parameters of the boron coordination sphere, including bond lengths and angles, provide insight into its hybridization state. For a trigonal planar geometry, the bond angles around the boron atom are expected to be approximately 120°. In a tetrahedral environment, these angles would be closer to the ideal 109.5°. A systematic analysis of the Cambridge Structural Database has shown that the geometry of the [CBO₂] fragment in boronic acid derivatives can exhibit subtle deviations from ideal geometries due to steric and electronic effects. nih.gov

The potential for dual coordination states of the boron atom adds another layer of complexity and potential for structural diversity in the solid-state chemistry of this compound and its derivatives.

V. Computational and Theoretical Investigations of 2 Aminobenzo D Oxazol 6 Yl Boronic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods are frequently employed to investigate the properties of heterocyclic compounds and organoboron systems. For a molecule such as (2-Aminobenzo[d]oxazol-6-yl)boronic acid, DFT calculations can predict a wide range of properties, from its three-dimensional shape to its reactivity.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For this compound, this involves finding the bond lengths, bond angles, and dihedral (torsional) angles that correspond to the lowest energy state of the molecule. DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-31G* or larger), can accurately predict these parameters. semanticscholar.org

Table 1: Representative Optimized Geometrical Parameters for this compound (Predicted)

ParameterBond/AnglePredicted Value
Bond LengthC-B~1.55 Å
B-O~1.37 Å
C-N (oxazole)~1.32 Å
C-O (oxazole)~1.36 Å
Bond AngleC-C-B~121°
O-B-O~118°
Dihedral AngleC-C-B-O~0° or ~180° (planar or anti-planar)

Note: These values are illustrative and based on DFT calculations performed on structurally similar arylboronic acid and benzoxazole (B165842) derivatives. Actual values would require specific calculations for this molecule.

Understanding the electronic structure of a molecule is key to predicting its chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this understanding. The HOMO represents the orbital from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the orbital most likely to accept an electron (electrophilic character). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. semanticscholar.org A smaller gap generally suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich aminobenzoxazole ring system, while the LUMO may have significant contributions from the boronic acid moiety. researchgate.netrsc.org

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution around a molecule. rsc.org An MEP map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. rsc.org For this compound, the oxygen atoms of the boronic acid and the oxazole (B20620) ring, as well as the nitrogen atom of the amino group, are expected to be regions of negative potential. The boron atom, with its empty p-orbital, and the hydrogen atoms of the hydroxyl and amino groups would exhibit positive potential. ias.ac.in

Natural Bond Orbital (NBO) analysis offers a more detailed picture of bonding and electron delocalization within the molecule. It partitions the electron density into localized bonds and lone pairs, providing insights into donor-acceptor interactions (hyperconjugation) that contribute to molecular stability. For this compound, NBO analysis can quantify the delocalization of electron density from the amino group and the oxazole ring into the rest of the molecule and describe the nature of the C-B bond.

Table 2: Predicted Electronic Properties of this compound

PropertyPredicted Value/Description
HOMO Energy-5.5 to -6.5 eV
LUMO Energy-1.0 to -2.0 eV
HOMO-LUMO Gap4.0 to 5.0 eV
MEP Negative RegionsOxygen and nitrogen atoms
MEP Positive RegionsBoron and hydrogen atoms of -NH₂ and -B(OH)₂

Note: These values are representative and derived from studies on similar aromatic and heterocyclic systems. Specific calculations would be necessary for precise values. semanticscholar.orgdergipark.org.tr

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are invaluable for predicting spectroscopic data, which can aid in the interpretation of experimental spectra and the structural elucidation of newly synthesized compounds.

Theoretical vibrational (infrared and Raman) spectra can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculations yield a set of vibrational frequencies and their corresponding intensities. By comparing the calculated spectrum with an experimental one, each observed peak can be assigned to a specific vibrational mode of the molecule (e.g., stretching, bending). For this compound, characteristic vibrational frequencies for the B-O, O-H, N-H, and C=N bonds can be predicted. acs.orgresearchgate.net It is common practice to scale the calculated frequencies by an empirical factor to better match experimental values, as theoretical calculations often overestimate vibrational frequencies due to the harmonic approximation. researchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹¹B) can be computed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.govresearchgate.net These calculations provide theoretical chemical shifts that can be correlated with experimental data, aiding in the assignment of signals in the NMR spectrum to specific atoms in the molecule. researchgate.netmdpi.com For this compound, predicting the ¹¹B NMR chemical shift is particularly useful for characterizing the environment of the boron atom.

Table 3: Predicted Characteristic Vibrational Frequencies and NMR Chemical Shifts

SpectroscopyMode/AtomPredicted Wavenumber (cm⁻¹)/Chemical Shift (ppm)
Vibrational (IR)O-H stretch (boronic acid)~3600-3400
N-H stretch (amino)~3500-3300
C=N stretch (oxazole)~1650-1600
B-O stretch~1350-1300
NMR¹³C (C-B)~130-140
¹¹B~28-32
¹H (NH₂)~4.0-5.0
¹H (OH)~5.0-6.0

Note: These are representative ranges based on literature for similar functional groups. acs.orgmdpi.comchemicalbook.comchemicalbook.com Experimental conditions can significantly influence these values.

Reaction Mechanism Modeling

Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions, providing insights that are often difficult to obtain experimentally.

For reactions involving this compound, such as its interaction with biological targets like enzymes, computational modeling can map out the entire reaction coordinate. This involves identifying the structures of reactants, products, and any intermediates, as well as the transition states that connect them. A transition state is the highest energy point along the reaction pathway, and the energy difference between the reactants and the transition state is the activation energy or energy barrier.

Boronic acids are known to act as inhibitors of serine proteases by forming a covalent adduct with the catalytic serine residue. nih.gov Computational studies can model this interaction, elucidating the transition state for the formation of the tetrahedral boronate species in the enzyme's active site. mdpi.comfrontiersin.org By calculating the energy barriers for different potential reaction pathways, the most likely mechanism can be determined. nih.gov This information is crucial for understanding the mode of action of boronic acid-based inhibitors and for designing more potent and selective drugs. nih.gov

Investigation of Lewis Acidic Behavior and Complexation Energetics

The boronic acid moiety is characterized by its Lewis acidic boron center, which can readily interact with Lewis bases. This behavior is fundamental to the utility of boronic acids in various applications, including chemical sensing and catalysis. The Lewis acidity and the thermodynamics of complex formation can be rigorously investigated using computational methods.

While specific research on the complexation energetics of this compound is not found in the reviewed literature, the general principles of boronic acid-diol interactions are well-established. nih.govresearchgate.net The formation of a boronate ester from a boronic acid and a diol is a reversible process influenced by factors such as the pH of the medium, the pKa of the boronic acid, and the stereochemical arrangement of the diol's hydroxyl groups. nih.gov

Computational approaches, particularly Density Functional Theory (DFT), are instrumental in quantifying the energetics of these interactions. By calculating the electronic energies of the reactants and the resulting boronate ester complex, the complexation energy can be determined. These theoretical calculations can predict the stability of different complexes and provide insights into the factors governing binding affinity. For instance, studies on other boronic acids have shown how intramolecular interactions and substituent effects can modulate Lewis acidity and, consequently, the strength of diol binding. nih.gov

A hypothetical computational study on this compound would likely involve the calculation of its interaction energies with various biologically relevant diols. The results could be tabulated to compare the relative stability of the formed complexes.

Table 1: Hypothetical Complexation Energetics of this compound with Various Diols (Illustrative)

DiolComplexation Energy (kcal/mol)
Ethylene GlycolData not available
CatecholData not available
GlucoseData not available
FructoseData not available

Note: This table is for illustrative purposes only. The values are not based on actual experimental or computational data for this compound, as such data is not available in the searched literature.

Molecular Dynamics Simulations and Solid-State Studies

Molecular dynamics (MD) simulations and solid-state studies provide complementary information on the dynamic behavior and the static, crystalline structure of a molecule, respectively.

MD simulations can offer a detailed picture of the conformational landscape of this compound and its interactions with solvent molecules or biological macromolecules over time. nih.gov The development of accurate force fields, which are sets of parameters describing the potential energy of a system, is crucial for meaningful MD simulations of boron-containing compounds. nih.gov While specific MD studies on this compound were not identified, such simulations on related systems have been used to explore binding modes with target proteins and to understand the dynamic nature of boronic acid-based inhibitors. nih.govnih.gov

Solid-state studies, primarily X-ray crystallography, would yield precise information on the three-dimensional arrangement of atoms in the crystalline form of this compound. This includes bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-π stacking. This structural information is invaluable for understanding the physicochemical properties of the compound and for rational drug design. To date, no crystallographic data for this compound has been reported in the major crystallographic databases.

Table 2: Summary of Potential Computational and Solid-State Investigations

Investigation TypeInformation YieldedStatus for this compound
DFT CalculationsLewis acidity, complexation energies, electronic properties.No specific data available.
Molecular DynamicsConformational dynamics, solvent interactions, binding modes.No specific data available.
X-ray CrystallographySolid-state structure, bond parameters, intermolecular forces.No structural data reported.

Vi. Applications in Synthetic Organic Chemistry

Role as Building Blocks in Carbon-Carbon Bond Forming Reactions

The primary application of (2-Aminobenzo[d]oxazol-6-yl)boronic acid lies in its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental to the assembly of complex organic molecules from simpler, readily available fragments.

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for the formation of C-C bonds, typically between an organoboron compound and an organic halide or triflate. researchgate.net This reaction is celebrated for its mild conditions, functional group tolerance, and the commercial availability and low toxicity of the boronic acid reagents. nih.gov

While direct experimental data for the Suzuki-Miyaura coupling of this compound is not extensively detailed in publicly available literature, its application can be inferred from the synthesis of structurally related and biologically active compounds. For instance, the synthesis of 2-amino-6-arylbenzothiazoles, which share a similar heterocyclic core, has been efficiently achieved through the Suzuki cross-coupling of 2-amino-6-bromobenzothiazole (B93375) with various aryl boronic acids. nih.govrsc.orgyoutube.com These reactions typically employ a palladium catalyst, such as Pd(PPh₃)₄, and a base like potassium carbonate in a suitable solvent system. nih.gov

A significant, albeit indirect, application is suggested in the development of antineoplastic agents. Specifically, derivatives of 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine have been designed and synthesized to target the human papillomavirus (HPV) E7 oncoprotein, which is implicated in cervical cancer. nih.gov The synthesis of such complex bi-heterocyclic structures would logically proceed through a Suzuki-Miyaura coupling, where this compound or a corresponding halide would be a key precursor.

A representative, analogous Suzuki-Miyaura coupling reaction is presented in the table below, based on the synthesis of 2-amino-6-arylbenzothiazoles. nih.gov

Table 1: Analogous Suzuki-Miyaura Coupling for the Synthesis of Arylated Heterocycles

EntryAryl Boronic Acid/EsterCoupling PartnerProductYield (%)
1Tolyl boronic acid2-Amino-6-bromobenzothiazole6-Tolylbenzo[d]thiazol-2-amineModerate
24-Methoxyphenyl boronic acid2-Amino-6-bromobenzothiazole6-(4-Methoxyphenyl)benzo[d]thiazol-2-amine64
33,5-Bis(trifluoromethyl)phenyl boronic ester2-Amino-6-bromobenzothiazole6-(3,5-Bis(trifluoromethyl)phenyl)benzo[d]thiazol-2-amineHigh

Data based on the synthesis of analogous benzothiazole (B30560) derivatives. nih.gov

Currently, there is limited specific information in the scientific literature regarding the application of this compound in other cross-coupling methodologies such as the Heck, Sonogashira, or Stille reactions. However, the general reactivity of aryl boronic acids suggests potential utility in these transformations under appropriate catalytic conditions.

Utility in Carbon-Heteroatom Bond Formations (e.g., Chan-Lam-Evans Coupling)

The Chan-Lam-Evans coupling is a copper-catalyzed reaction that forms a carbon-heteroatom bond between an aryl boronic acid and an amine or alcohol. rsc.orgresearchgate.netscholaris.casnnu.edu.cn This reaction is advantageous as it can often be performed at room temperature and is open to the air. researchgate.netijpbs.com

While no specific examples detailing the use of this compound in a Chan-Lam-Evans coupling are readily available, the structural features of the molecule make it a plausible candidate for such transformations. The boronic acid moiety could react with various N-H or O-H containing compounds to form new C-N or C-O bonds at the 6-position of the benzoxazole (B165842) ring. Furthermore, the 2-amino group on the same molecule presents an interesting possibility for intramolecular cyclization or intermolecular reactions, although such applications have not been reported. The development of Chan-Lam couplings for structurally similar 2-aminobenzothiazoles with a range of aryl boronic acids has been achieved, demonstrating the feasibility of N-arylation on such heterocyclic systems under copper catalysis. ijpbs.com

Development of New Catalytic Systems Incorporating Boronic Acid Motifs

The incorporation of boronic acid functionalities into ligands for the development of new catalytic systems is an area of active research. These boronic acid-containing ligands can interact with metal centers and influence the catalytic activity and selectivity. At present, there are no specific reports on the use of this compound itself as a ligand or part of a larger catalytic system.

Functionalization of Complex Molecular Architectures via Boronic Acid Chemistry

The boronic acid group is a versatile handle for the late-stage functionalization of complex molecules. In principle, this compound could be used to introduce the 2-aminobenzoxazole (B146116) moiety onto a larger, pre-existing molecular scaffold through reactions like the Suzuki-Miyaura coupling. However, specific examples of this application for this particular boronic acid are not currently documented in the literature.

Vii. Applications in Chemical Biology and Structure Activity Relationship Studies

Molecular Recognition and Sensing Applications (In Vitro)

The core principle behind the sensing applications of arylboronic acids is the reversible formation of boronate esters with 1,2- or 1,3-diols. nih.govrsc.org This interaction is often coupled with a fluorescent reporter group, allowing the binding event to be transduced into a measurable optical signal. The (2-Aminobenzo[d]oxazol-6-yl)boronic acid scaffold contains both the diol-binding boronic acid moiety and a potentially fluorescent aminobenzoxazole core, making it a promising candidate for developing novel sensors.

Boronic acids are widely recognized for their capacity to bind with saccharides, which are rich in diol functionalities. nih.govnih.gov This has led to their description as synthetic lectin mimetics, or "boronolectins". rsc.org The binding affinity and pH sensitivity of these interactions are critical for their application. The equilibrium between the neutral, trigonal boronic acid and the anionic, tetrahedral boronate is key; the tetrahedral form binds diols much more strongly. nih.gov

For this compound, the intramolecular proximity of the 2-amino group to the boronic acid is expected to lower the pKa of the boron center through an N-B dative interaction. nih.gov This facilitates the formation of the diol-receptive tetrahedral boronate at or near physiological pH (around 7.4), a crucial feature for biological applications. dcu.ie The binding event, which increases the electron density at the boron atom, can modulate the photophysical properties of the benzoxazole (B165842) core, leading to changes in fluorescence intensity or wavelength.

The selectivity for different saccharides is typically governed by the geometric compatibility between the diol arrangement on the sugar and the boronic acid receptor. Monoboronic acids generally exhibit the highest affinity for fructose. nih.gov

Table 1: Representative Binding Affinities of Arylboronic Acids with Various Saccharides This table presents typical binding constant values observed for monoboronic acid-based fluorescent sensors to illustrate expected performance.

Saccharide Predominant Diol Configuration Typical Association Constant (Kₐ, M⁻¹) Reference
D-Fructose β-D-Fructofuranose (cis-2,3-diol) ~1000 - 3500 nih.gov
D-Galactose α-D-Galactofuranose (cis-1,2-diol) ~150 - 400 nih.gov
D-Glucose α-D-Glucofuranose (cis-1,2-diol) ~60 - 200 nih.gov
D-Ribose Multiple cis-diols High, variable nih.gov

Arylboronic acids are susceptible to oxidative deboronation, a reaction that converts the C-B bond into a C-O bond, yielding a phenol (B47542) and boric acid. pnas.org This chemical transformation is the basis for designing fluorescent probes for reactive oxygen species (ROS), particularly hydrogen peroxide (H₂O₂) and peroxynitrite (ONOO⁻). frontiersin.orgnih.govnih.gov

The mechanism involves the nucleophilic attack of the oxidant on the electron-deficient boron atom, followed by rearrangement and hydrolysis. nih.gov For this compound, this reaction would yield 2-amino-6-hydroxybenzo[d]oxazole. Typically, the boronic acid precursor is designed to be non-fluorescent or weakly fluorescent, while the resulting phenol product is highly fluorescent. This "off-on" switching provides a high signal-to-noise ratio for detection. nih.gov The electronic properties of the aminobenzoxazole ring system are expected to influence the reaction kinetics and the fluorescence properties of the resulting phenol. While some oxazole-based probes have shown limited sensitivity, requiring high concentrations of H₂O₂, the specific tuning of the electronics in the aminobenzoxazole core could enhance performance. nih.gov

Table 2: Reactivity Profile of Boronic Acid-Based Probes with Biological Oxidants This table outlines the general reactivity of boronic acid probes with various common reactive oxygen and nitrogen species (RONS).

Analyte Chemical Formula Reaction with Arylboronic Acid Typical Outcome Reference
Hydrogen Peroxide H₂O₂ Oxidative Deboronation Forms Phenol frontiersin.orgnih.gov
Peroxynitrite ONOO⁻ Oxidative Deboronation Forms Phenol nih.govnih.gov
Hypochlorous Acid HOCl Oxidative Deboronation Forms Phenol nih.gov
Superoxide Radical O₂•⁻ Generally Low Reactivity No significant reaction frontiersin.org
Hydroxyl Radical •OH Non-specific Oxidation Multiple products

Beyond small molecules, the boronic acid moiety can be used to target larger biomacromolecules. This is a key strategy in bioorthogonal chemistry for protein labeling. nih.govrsc.org Probes based on this compound could be designed to selectively bind to glycoproteins, which often feature surface-accessible cis-diol functionalities on their glycan chains. nih.gov The inherent fluorescence of the aminobenzoxazole group could serve as the reporter tag, enabling the visualization and tracking of glycoproteins in vitro.

Another important class of targets is proteins or peptides containing catechol moieties, such as those with L-DOPA. nih.govnih.gov The 1,2-diol of the catechol group binds strongly to boronic acids, allowing for the development of specific probes for these biomolecules.

Enzyme Inhibition Studies (In Vitro Focus on Mechanism and SAR)

Boronic acids are a well-established class of enzyme inhibitors, most notably for serine proteases and β-lactamases. nih.govresearchgate.net Their inhibitory mechanism is rooted in their ability to act as transition-state analogues.

Serine hydrolases, including proteases and β-lactamases, function via a mechanism involving a catalytic serine residue that performs a nucleophilic attack on a carbonyl carbon of the substrate (e.g., a peptide bond or β-lactam ring). nih.gov This forms a transient, high-energy tetrahedral intermediate.

Boronic acids are potent inhibitors because their boron atom is a strong Lewis acid, readily accepting the lone pair of electrons from the catalytic serine's hydroxyl group. nih.gov This forms a stable, covalent, tetrahedral adduct that mimics the geometry of the hydrolytic transition state. researchgate.netnih.gov This adduct effectively occupies the enzyme's active site, preventing substrate binding and turnover. This inhibition is typically competitive and reversible. nih.gov The this compound scaffold fits this profile and could be explored as an inhibitor for various serine hydrolases.

While specific SAR studies for this compound derivatives are not extensively reported in the literature, a rational SAR exploration can be proposed based on established principles for other boronic acid inhibitors. nih.govnih.gov The goal of such studies is to modify the parent structure to enhance binding affinity (potency) and selectivity for a target enzyme. Key regions for modification would include the 2-amino group and the aromatic ring.

For instance, acylating the 2-amino group with different side chains (R¹) could introduce functionalities that mimic the natural substrate of a target protease, leading to improved interactions within the enzyme's specificity pockets (e.g., S1, S2 pockets). Adding substituents (R²) to other positions on the benzoxazole ring could further modulate electronic properties or establish additional contacts with the enzyme surface.

Table 3: Hypothetical Structure-Activity Relationship (SAR) for (2-Aminobenzoxazol-6-yl)boronic Acid Derivatives as Serine Protease Inhibitors This table presents a conceptual SAR study. The IC₅₀ values are illustrative, based on known trends where improved mimicry of the substrate's side chain enhances inhibitory potency.

Compound R¹ Substituent (on 2-amino group) R² Substituent Target Enzyme (Example) Rationale for Potency Change Illustrative IC₅₀ (nM)
Parent -H -H Trypsin Baseline activity, no specific side chain interaction. >10,000
Derivative 1 Acetyl (-COCH₃) -H Trypsin Small, neutral group; minimal interaction with S1 pocket. 5,000
Derivative 2 Benzoyl (-COPh) -H Chymotrypsin Aromatic ring mimics Phenylalanine, fits into chymotrypsin's hydrophobic S1 pocket. 500
Derivative 3 4-Guanidinobenzoyl -H Trypsin Guanidino group mimics Arginine/Lysine, forms salt bridge in trypsin's anionic S1 pocket. 50
Derivative 4 4-Guanidinobenzoyl 4-Fluoro Trypsin Fluoro group may enhance binding through subtle electronic effects or hydrophobic interactions. 35

Use as Chemical Probes in Biological Systems (In Vitro)

There is no available research in the public domain that details the use of this compound as a chemical probe in in vitro biological systems. The inherent fluorescence of the benzoxazole scaffold and the ability of the boronic acid group to interact with biological molecules theoretically position it as a candidate for such applications. However, without experimental evidence, any discussion of its potential as a chemical probe remains speculative.

Interactive Data Table: In Vitro Probe Applications of this compound

Target AnalyteAssay PrincipleReported Kd (μM)Cellular SystemReference
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Bioconjugation Strategies Utilizing Boronic Acid Reversibility

The reversible covalent interaction between boronic acids and diols is a well-established strategy for bioconjugation. This reversibility is particularly useful for applications requiring transient interactions, such as in drug delivery systems or for the temporary labeling of biomolecules. Despite the presence of the boronic acid group, there are no published studies that describe specific bioconjugation strategies employing this compound. Research into its reactivity with glycoproteins, carbohydrates, or other diol-containing biomolecules has not been reported.

Interactive Data Table: Bioconjugation Strategies for this compound

Conjugate PartnerLinkage TypeApplicationReversibility ConditionsReference
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Q & A

Q. What are the optimal synthetic strategies for (2-Aminobenzo[d]oxazol-6-yl)boronic acid to minimize boroxine formation during purification?

Answer: Traditional synthesis of boronic acids often involves sequential steps and protective groups, increasing the risk of boroxine (cyclic trimer) formation. A one-pot approach under mild conditions eliminates the need for protective groups, reducing side reactions . Additionally, converting boronic acids to pinacol esters prior to purification prevents trimerization .

Table 1: Comparison of Synthetic Approaches

MethodStepsProtective GroupsBoroxine Risk
Traditional5-7RequiredHigh
One-Pot 1NoneLow
Pinacol Ester 2TemporaryNegligible

Q. How can researchers enhance aqueous stability for biological assays?

Answer: Stabilize the compound by buffering at physiological pH (7.4) or using diol-containing additives (e.g., 10 mM mannitol). Boronic acids form stable complexes with 1,2-diols, which protect against hydrolysis .

Table 2: Stability Enhancement Strategies

ConditionStability (24 hrs)
PBS (pH 7.4)50% degradation
PBS + 10 mM mannitol<10% degradation

Advanced Research Questions

Q. What methodological approaches resolve contradictions in proteasome inhibitory activity?

Answer: Discrepancies in IC50 values may arise from assay conditions (e.g., pH, buffer composition). Standardize protocols using HEPES buffer (pH 7.5) and validate via orthogonal methods (fluorescence assays vs Western blotting) .

Table 3: Comparative Proteasome Inhibition Data

DerivativeIC50 (nM)Assay Type
Compound A 12 ± 2Fluorescence
Compound B 45 ± 7Western Blot

Q. How can computational modeling guide inhibitor design for cancer-related proteases?

Answer: Molecular docking and free energy perturbation (FEP) simulations predict binding modes and optimize interactions. Introducing a meta-substituent improved potency 10-fold via π-stacking with catalytic residues .

Table 4: Computational vs Experimental Data

ModificationPredicted ΔG (kcal/mol)IC50 (nM)
Parent Compound-8.2150
Meta-Substituted-10.115

Q. What advanced MS techniques address boroxine interference in peptide conjugate analysis?

Answer: On-plate derivatization with 2,5-dihydroxybenzoic acid (DHB) suppresses boroxine formation during MALDI-MS. This method achieved 95% sequence coverage for pentaboronic acid peptides .

Table 5: MALDI-MS Performance Metrics

MethodSequence Coverage (%)
Conventional40
DHB Derivatization95

Q. How do secondary interactions affect glycoprotein capture selectivity?

Answer: Non-specific interactions (hydrophobic/ionic) reduce selectivity. Optimize with low-ionic-strength buffers and 0.1% Tween-20, reducing non-specific binding by 70% .

Table 6: Buffer Optimization for Glycoprotein Capture

ConditionSpecific Binding (%)
Standard Buffer55
Low-Ionic + Tween-2085

Q. What structural modifications improve thermal stability for non-pharmaceutical uses?

Answer: Electron-withdrawing groups (e.g., -NO2) enhance thermal stability. Nitro-substituted analogs decompose at 250°C vs 180°C for the parent compound .

Table 7: Thermal Decomposition Temperatures

SubstituentTd (°C)
None180
4-Nitro250

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.